3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid
Brand Name: Vulcanchem
CAS No.: 94125-79-8
VCID: VC1839577
InChI: InChI=1S/C18H27N3O5/c22-15(13-8-4-3-5-9-13)12-19-21-14(17(25)20-18(21)26)10-6-1-2-7-11-16(23)24/h12-14H,1-11H2,(H,23,24)(H,20,25,26)/b19-12+
SMILES: C1CCC(CC1)C(=O)C=NN2C(C(=O)NC2=O)CCCCCCC(=O)O
Molecular Formula: C18H27N3O5
Molecular Weight: 365.4 g/mol

3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid

CAS No.: 94125-79-8

Cat. No.: VC1839577

Molecular Formula: C18H27N3O5

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid - 94125-79-8

Specification

CAS No. 94125-79-8
Molecular Formula C18H27N3O5
Molecular Weight 365.4 g/mol
IUPAC Name 7-[3-[(E)-(2-cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid
Standard InChI InChI=1S/C18H27N3O5/c22-15(13-8-4-3-5-9-13)12-19-21-14(17(25)20-18(21)26)10-6-1-2-7-11-16(23)24/h12-14H,1-11H2,(H,23,24)(H,20,25,26)/b19-12+
Standard InChI Key XOVKWZIGMFIVIT-XDHOZWIPSA-N
Isomeric SMILES C1CCC(CC1)C(=O)/C=N/N2C(C(=O)NC2=O)CCCCCCC(=O)O
SMILES C1CCC(CC1)C(=O)C=NN2C(C(=O)NC2=O)CCCCCCC(=O)O
Canonical SMILES C1CCC(CC1)C(=O)C=NN2C(C(=O)NC2=O)CCCCCCC(=O)O

Introduction

Chemical Identity and Structure

Molecular Characterization

3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid is a complex organic compound with the molecular formula C18H27N3O5 and a molecular weight of 365.4 g/mol . This compound is registered in chemical databases with the identifier PubChem CID 9578331 . The structure features several key functional groups, including an imidazolidine ring system with dioxo substituents, an amino linkage, a hydroxyethylidene moiety connected to a cyclohexyl group, and a heptanoic acid chain .

Physical and Chemical Properties

Structural Features

The three-dimensional structure of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid incorporates several distinctive structural elements that determine its chemical behavior and biological interactions. The central imidazolidine ring provides a rigid scaffold that positions other functional groups in specific spatial orientations necessary for receptor binding . The cyclohexyl group contributes hydrophobic character to one portion of the molecule, while the heptanoic acid chain extends from the imidazolidine ring, providing a carboxylic acid functional group that can participate in hydrogen bonding and ionic interactions .

The hydroxyethylidene moiety and amino linkage create additional sites for potential hydrogen bonding interactions with receptor binding pockets. This precise arrangement of functional groups in three-dimensional space is crucial for the compound's selective interaction with target receptors, particularly the DP1 receptor, and underlies its specific biological activities .

Physicochemical Properties

The physicochemical properties of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid contribute significantly to its behavior in biological systems and its pharmaceutical potential. Table 1 summarizes the key physical and chemical properties of this compound based on available data.

Table 1: Physicochemical Properties of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid

PropertyValueNotes
Molecular FormulaC18H27N3O5Indicates elemental composition
Molecular Weight365.4 g/molWithin typical drug-like compound range
Creation Date in PubChem2006-10-24Database entry establishment
Last Modified Date2025-02-08Most recent database update
Functional GroupsImidazolidine ring, hydroxyl, amino, carboxylic acidContributes to binding properties
Structural Category13'-Aza analog of BW245CClassification within prostanoid modulators

The compound's molecular weight of 365.4 g/mol places it within the range typically associated with drug-like compounds that can achieve reasonable bioavailability. The presence of both polar functional groups (carboxylic acid, hydroxy, carbonyl) and non-polar components (cyclohexyl ring) suggests a molecule with amphipathic character, which would influence its solubility properties and interactions with biological membranes.

Biological Activity and Mechanism of Action

Pharmacological Effects

Research has demonstrated that 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid exhibits significant pharmacological effects, particularly related to platelet function and vascular activity. The compound has been shown to be a more potent inhibitor of human platelet aggregation than its parent compound BW245C, with a potency ratio of approximately 0.3 times that of prostaglandin I2 (PGI2), compared to BW245C's ratio of 0.2 .

A noteworthy characteristic of this compound is that its inhibitory activity on platelet aggregation increases upon incubation in vitro . This suggests potential time-dependent effects, possibly related to metabolic conversion or progressive receptor binding, which could have important implications for its pharmacokinetic and pharmacodynamic properties.

In addition to platelet effects, 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid demonstrates vasodilatory properties. Both the platelet inhibitory and vasodilatory effects of this compound have been found to persist longer than those of BW245C . This extended duration of action represents a potentially advantageous pharmacological profile for therapeutic applications where sustained effects are desirable.

The pharmacological profile of this compound, combining potent platelet inhibition and vasodilation with extended duration of action, suggests potential utility in cardiovascular medicine, particularly in conditions where modulation of platelet function and vascular tone are beneficial therapeutic strategies.

Structure-Activity Relationships

The biological activity of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid can be better understood in the context of structure-activity relationships within this class of compounds. Research on BW245C analogs has provided valuable insights into how structural modifications affect pharmacological properties.

Studies have explored various structural modifications to BW245C, including 15'-keto, -oximino, -sulphinyl, -sulphonyl, -methyl, -1-adamantyl, 14'-hydroxy, 16'-hydroxy, 13'-14'-NH=CH, -NH-CH2, or -NH-CO groups . Among these modifications, the 13'-aza analogs, which include 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid, emerged as particularly promising, exhibiting enhanced potency and extended duration of action compared to the parent compound .

Another 13'-aza analog, designated as BW361C, has also shown enhanced potency compared to BW245C, with a potency ratio of 0.6 times that of PGI2 . This places it between 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid (with a ratio of 0.3) and the parent compound BW245C (with a ratio of 0.2) .

Table 2: Comparative Activity of BW245C and Selected Analogs

CompoundDescriptionRelative Potency (x PGI2)Duration of ActionReference
3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid (BW68C)13'-aza analog0.3Extended
BW245CParent compound0.2Standard
BW361CAnother 13'-aza analog0.6Extended
Other modifications (15'-keto, etc.)Various structural changesLess potent or inactiveVariable

This structure-activity analysis highlights that the specific 13'-aza modification is particularly beneficial for enhancing both potency and duration of action in this class of compounds. Most other structural modifications to BW245C led to compounds with reduced potency or inactive compounds , emphasizing the unique importance of the 13'-aza substitution in improving the pharmacological profile.

Research Findings and Applications

Platelet Aggregation Studies

One of the most significant research findings regarding 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid is its potent inhibitory effect on platelet aggregation . Studies have demonstrated that this compound is more effective than BW245C in inhibiting human platelet aggregation, with an activity approximately 0.3 times that of prostaglandin I2 (PGI2) . This enhanced potency in platelet inhibition has important implications for potential therapeutic applications in cardiovascular medicine.

The inhibition of platelet aggregation is a crucial mechanism in preventing thrombosis, which is involved in various cardiovascular conditions including myocardial infarction, stroke, and peripheral arterial disease. The ability of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid to effectively inhibit platelet aggregation suggests potential utility as an antithrombotic agent.

A particularly noteworthy aspect of this compound's platelet inhibitory effect is that the activity increases upon incubation in vitro . This suggests possible metabolic activation or time-dependent receptor interactions that enhance its efficacy, which could have important implications for its pharmacokinetic and pharmacodynamic properties in vivo and potentially contribute to its extended duration of action.

Comparative Analysis with Related Compounds

Structural Comparisons

3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid belongs to a family of structurally related compounds designed as analogs of BW245C, a selective D prostanoid receptor (DP1) agonist. Understanding the structural relationships between these compounds provides valuable context for interpreting their comparative pharmacological properties.

The key structural feature that distinguishes 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid from BW245C is the aza substitution at the 13' position . This specific modification preserves the general structural framework of the parent compound while introducing a critical change that affects receptor binding and pharmacological properties.

In contrast to the modifications at the 13' position that enhance activity, other structural changes to BW245C have generally resulted in compounds with reduced potency or inactive compounds. Modifications explored include 15'-keto, -oximino, -sulphinyl, -sulphonyl, -methyl, -1-adamantyl, 14'-hydroxy, 16'-hydroxy, 13'-14'-NH=CH, -NH-CH2, and -NH-CO groups . The finding that most of these modifications reduced potency highlights the specific importance of the 13'-aza substitution in enhancing pharmacological activity.

Another notable compound in this series is BW361C, another 13'-aza analog that also demonstrates enhanced potency compared to BW245C . The structural similarities between 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid and BW361C, along with their shared enhancement in potency and duration of action, further support the critical role of the 13'-aza modification in improving the pharmacological profile of these compounds.

Pharmacological Comparisons

The comparative pharmacological properties of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid and related compounds provide important insights into its therapeutic potential. Research has established a clear pharmacological advantage for this compound compared to the parent BW245C in terms of both potency and duration of action .

Table 3: Comparison of Key Pharmacological Properties Among Related Compounds

CompoundChemical ClassPotency in Platelet Aggregation InhibitionDuration of EffectsPrimary MechanismReference
3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid13'-aza analog of BW245C0.3 × PGI2ExtendedDP1 receptor agonist
BW245CParent prostanoid analog0.2 × PGI2StandardDP1 receptor agonist
BW361C13'-aza analog of BW245C0.6 × PGI2ExtendedDP1 receptor agonist
SelexipagSelective IP receptor agonistNot directly comparedExtended half-life compared to prostacyclinIP receptor agonist
Prostacyclin (PGI2)Natural prostanoidReference standard (1.0)ShortIP receptor agonist

The enhanced potency of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid in inhibiting platelet aggregation (0.3 times that of PGI2) compared to BW245C (0.2 times that of PGI2) represents a significant pharmacological advantage . This increased potency could potentially translate to greater clinical efficacy or allow for lower effective doses, which might reduce the risk of adverse effects.

Even more notable is the extended duration of action observed with 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid compared to BW245C . This prolonged activity could offer significant therapeutic advantages, potentially allowing for less frequent dosing and more sustained therapeutic effects. The combination of enhanced potency and extended duration of action positions this compound as a potentially valuable agent for conditions requiring sustained modulation of platelet function and vascular tone.

Another important comparison is with newer prostanoid receptor modulators like selexipag, which is an oral and selective IP prostacyclin receptor agonist developed for the treatment of pulmonary arterial hypertension . While selexipag targets a different prostanoid receptor (IP rather than DP1), it shares the characteristic of extended duration of action compared to natural prostanoids. This parallel suggests that the extended duration of action observed with 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid could be clinically relevant, as it has proven to be with selexipag .

Future Research Directions

Mechanistic Investigations

Despite the valuable insights provided by existing research, several important questions about the detailed mechanism of action of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid remain unresolved and warrant further investigation. Future mechanistic studies could address several key areas:

The precise molecular interactions between this compound and the DP1 receptor binding pocket remain to be fully characterized. X-ray crystallography or molecular modeling studies could provide valuable insights into the specific amino acid residues involved in binding and the three-dimensional configuration of the ligand-receptor complex. Such information would enhance our understanding of the structural basis for the compound's enhanced potency and could guide future optimization efforts.

Additionally, the downstream signaling pathways activated by 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid merit further investigation. While activation of the DP1 receptor typically leads to increased cAMP levels via Gs-protein coupling, the full spectrum of signaling events and their relationship to specific physiological effects need to be elucidated. Research on related compounds has shown that the DP1 receptor pathway can promote M2 macrophage polarization through suppression of JAK2/STAT1 signaling , suggesting complex downstream effects that could be relevant to this compound's actions.

The observation that the platelet inhibitory activity of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid increases upon incubation in vitro suggests time-dependent effects that merit further investigation. Studies to determine whether this represents metabolic activation, progressive receptor binding, or other time-dependent processes would provide valuable insights into the compound's mechanism of action and pharmacokinetic properties.

Therapeutic Development Opportunities

The pharmacological profile of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid suggests several promising avenues for therapeutic development that warrant further research. The combination of potent platelet inhibition, vasodilatory effects, and extended duration of action positions this compound as a potential candidate for various cardiovascular applications.

Pulmonary arterial hypertension (PAH) represents a particularly promising area for investigation. The success of selexipag, a selective IP prostacyclin receptor agonist, in reducing morbidity and mortality in PAH suggests that other prostanoid receptor modulators with favorable pharmacological profiles, such as 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid, might also have utility in this condition. The extended duration of action observed with this compound could be particularly advantageous in this context, potentially offering improved management of this chronic condition.

Research on related DP1 receptor agonists has shown effects on diet-induced obesity , suggesting potential applications in metabolic disorders. Given the global burden of obesity and related conditions, investigating the effects of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid on adipogenesis, glucose metabolism, and energy homeostasis could reveal novel therapeutic opportunities.

The role of DP1 receptor signaling in promoting anti-inflammatory M2 macrophage polarization and facilitating resolution of inflammation, particularly following myocardial infarction , suggests potential applications in inflammatory conditions. Research examining the effects of 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid on macrophage polarization, inflammatory cytokine production, and tissue repair processes could reveal therapeutic applications in conditions characterized by unresolved inflammation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator